[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride CAS number
[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride CAS number
An In-Depth Technical Guide to [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
Abstract: This technical guide provides a comprehensive overview of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS No. 1909317-32-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's chemical identity, potential therapeutic applications based on its structural motifs, a plausible and detailed synthetic pathway, and robust protocols for its analytical characterization. This guide is intended to serve as a foundational resource for scientists working with or developing novel therapeutics based on the pyridinyl-azetidine scaffold.
Chemical Identity and Physicochemical Properties
[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a small molecule featuring a pyridine ring linked to a functionalized azetidine core. The azetidine ring, a strained four-membered heterocycle, is a "privileged" scaffold in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent exploration. The pyridine moiety serves as a common hydrogen bond acceptor and aromatic interaction partner in many biologically active compounds. The hydrochloride salt form generally enhances aqueous solubility and crystalline stability, making it more amenable to pharmaceutical handling and formulation.[1]
Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Compound Name | [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride | [2] |
| CAS Number | 1909317-32-3 | [2] |
| Free Base CAS No. | 1420975-94-5 | [3][4] |
| Molecular Formula | C₉H₁₃ClN₂O | [2] |
| Molecular Weight | 200.67 g/mol | [2] |
| Chemical Structure | ![]() | |
| SMILES | OCC1CN(C1)c1ccccn1.Cl | [2] |
| InChI Key (Free Base) | SDNHCHZORARLRY-UHFFFAOYSA-N | [4] |
Significance and Potential Applications in Drug Discovery
While specific biological data for this exact molecule is not widely published, its structural components—the pyridinyl-methanol and azetidine moieties—are features of compounds with demonstrated therapeutic relevance.
2.1 Antagonism of TRPV3 Channels for Pain Sensation The pyridinyl-methanol group is a key pharmacophore in a class of potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[5][6] TRPV3 is expressed in sensory neurons and skin keratinocytes and is implicated in the sensation of pain and temperature, as well as in skin disorders and inflammation.[5][6] The development of selective TRPV3 antagonists is a significant area of research for novel analgesics.[6] The structural similarity of [1-(Pyridin-2-yl)azetidin-3-yl]methanol to published TRPV3 antagonists suggests it is a valuable candidate for screening and development in pain research programs.[5]
2.2 Building Block for Antimicrobial Agents Both pyridine and azetidine rings are independently found in numerous compounds with antimicrobial activity.[7][8] The azetidine-2-one (β-lactam) ring is the cornerstone of the penicillin and cephalosporin classes of antibiotics.[9] While this compound is not a β-lactam, the functionalized azetidine ring can serve as a versatile scaffold. Pyridine derivatives have been investigated for a wide range of therapeutic properties, including antibacterial, antifungal, and antiviral activities.[7][10] The combination of these two heterocycles in a single molecule makes it a compelling starting point for the synthesis of new antimicrobial agents, particularly in an era of growing antimicrobial resistance.[7][9]
Synthesis and Purification
A robust and logical synthesis for [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride can be designed based on established methods for N-arylation of azetidines. The proposed pathway involves a nucleophilic aromatic substitution (SNAr) reaction between a suitable 2-halopyridine and the commercially available azetidin-3-yl-methanol, followed by conversion to the hydrochloride salt.
Figure 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol (Free Base)
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To a stirred solution of azetidin-3-yl-methanol hydrochloride (1.0 eq, e.g., 1.0 g, CAS: 928038-44-2) in dimethyl sulfoxide (DMSO, 10 mL) add potassium carbonate (K₂CO₃, 3.0 eq) and 2-bromopyridine (1.1 eq).[11]
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Causality: Azetidin-3-yl-methanol hydrochloride must first be neutralized to its free base form to act as a nucleophile. K₂CO₃ is a suitable inorganic base for this in situ neutralization and to scavenge the HBr generated during the reaction. DMSO is a polar aprotic solvent that effectively solvates the reactants and facilitates SNAr reactions at elevated temperatures.
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Heat the reaction mixture to 120 °C and stir for 16-24 hours under a nitrogen atmosphere.
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Causality: The C-N bond formation via SNAr on an electron-deficient pyridine ring requires thermal energy to overcome the activation barrier. A nitrogen atmosphere prevents potential oxidative side reactions.
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-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Upon completion, cool the mixture to room temperature and dilute with water (50 mL).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Causality: The product is expected to be significantly more soluble in an organic solvent like ethyl acetate than in water, while the inorganic salts will remain in the aqueous phase.
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-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure free base.
Step 2: Formation of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
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Dissolve the purified free base (1.0 eq) in a minimal amount of methanol or diethyl ether.
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Slowly add a solution of HCl in a suitable solvent (1.1 eq, e.g., 4M HCl in 1,4-dioxane or 1.25M HCl in methanol) with stirring at 0 °C.
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Stir the mixture for 1-2 hours. A precipitate should form.
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Causality: The basic nitrogen atoms of the pyridine ring and/or the azetidine ring are protonated by HCl, forming the hydrochloride salt which is typically less soluble in organic solvents, causing it to precipitate.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Analytical Characterization and Quality Control
To ensure the identity, structure, and purity of the synthesized compound, a standard panel of analytical techniques must be employed.
Figure 2: Analytical Workflow for Quality Control
Caption: Standard analytical workflow for compound validation.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on the pyridine ring (typically between δ 7.0-8.5 ppm), the methylene and methine protons on the azetidine ring (typically between δ 3.0-4.5 ppm), and the protons of the hydroxymethyl group. The integration of these signals should correspond to the number of protons in the structure.
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¹³C NMR: The carbon NMR spectrum should show the expected number of signals, including those for the pyridine ring carbons (δ 110-160 ppm) and the aliphatic carbons of the azetidine and methanol groups (δ 40-70 ppm).
4.2 Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated free base [M+H]⁺. For C₉H₁₂N₂O (free base), the expected monoisotopic mass is 164.09, so the [M+H]⁺ ion should be observed at m/z 165.10.
4.3 High-Performance Liquid Chromatography (HPLC) Purity should be assessed by reverse-phase HPLC with UV detection. A typical method is outlined below. The final product should exhibit a purity of ≥95% for use in most research applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Safety, Handling, and Storage
As a novel research chemical, a full toxicological profile for [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is not available. Standard laboratory precautions for handling chemical compounds of unknown toxicity should be strictly followed.
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Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
References
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Appchem. [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride | 1909317-32-3. Available from: [Link]
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NextSDS. [1-(pyridin-2-yl)azetidin-3-yl]methanol — Chemical Substance Information. Available from: [Link]
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Fidрик, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4748-4764. Available from: [Link]
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Molport. [1-(pyridin-2-yl)azetidin-3-yl]methanol | 1420975-94-5. Available from: [Link]
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PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available from: [Link]
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ResearchGate. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Available from: [Link]
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SCIRP. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 548-554. Available from: [Link]
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Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934571. Available from: [Link]
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